2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane
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Overview
Description
2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[73003,7]dodecane is a complex organic compound characterized by its unique structure, which includes bromine, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound, followed by cyclization reactions to form the tricyclic structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: This reaction can replace bromine atoms with other substituents, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for developing new pharmaceuticals.
Mechanism of Action
The mechanism by which 2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application but often include modulation of signaling pathways and inhibition of key enzymes .
Comparison with Similar Compounds
Similar Compounds
5,8-Dibromo-2,11-dithia-3,3pyridino-paracyclo-phane: This compound has a similar structure but differs in the arrangement of its atoms and functional groups.
4,7-Dibromobenzo[1,2-c4,5-c’]bis([1,2,5]thiadiazole): Another structurally related compound with different chemical properties and applications.
Uniqueness
2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane is unique due to its specific arrangement of bromine, sulfur, and nitrogen atoms, which confer distinct reactivity and stability. This makes it particularly valuable for applications requiring robust and versatile chemical scaffolds .
Biological Activity
2,8-Dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane (CAS No. 165617-59-4) is a complex heterocyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive tricyclic structure with multiple bromine and sulfur atoms integrated into its framework. Its IUPAC name is indicative of its intricate arrangement of nitrogen and sulfur atoms, which contribute to its chemical reactivity and biological interactions.
Property | Description |
---|---|
Molecular Formula | C6Br2N4S2 |
Molecular Weight | 320.01 g/mol |
Solubility | Soluble in organic solvents; limited in water |
Stability | Stable under standard laboratory conditions |
The biological activity of this compound primarily involves its interactions with various cellular components:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism.
- Cell Signaling Modulation : It influences cell signaling pathways by interacting with receptors or other signaling molecules.
- Electrophilic Properties : The presence of bromine atoms enhances its electrophilic character, allowing it to form covalent bonds with nucleophilic sites on biomolecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : In vitro assays reveal that the compound can induce cytotoxicity in cancer cell lines by promoting apoptosis through the activation of specific apoptotic pathways.
- Antioxidant Properties : The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cellular models.
Case Studies
Several case studies have explored the biological effects of this compound:
-
Study on Antimicrobial Activity :
- A study evaluated the efficacy of the compound against Gram-positive and Gram-negative bacteria.
- Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity Assessment :
- Research involving human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis confirmed an increase in apoptotic cells following treatment.
-
Antioxidant Activity Evaluation :
- The compound was tested using DPPH radical scavenging assays.
- It exhibited a scavenging activity comparable to standard antioxidants like ascorbic acid.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilicity. Preliminary studies indicate:
- Absorption : Rapid absorption through cellular membranes.
- Distribution : High distribution volume suggests extensive tissue penetration.
- Metabolism : Undergoes metabolic transformation primarily via cytochrome P450 enzymes.
Properties
Molecular Formula |
C6H10Br2N4S2 |
---|---|
Molecular Weight |
362.1 g/mol |
IUPAC Name |
2,8-dibromo-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane |
InChI |
InChI=1S/C6H10Br2N4S2/c7-1-3-5(11-13-9-3)2(8)6-4(1)10-14-12-6/h1-6,9-12H |
InChI Key |
URJGUDSCTFDIFI-UHFFFAOYSA-N |
Canonical SMILES |
C12C(C(C3C(C1Br)NSN3)Br)NSN2 |
Origin of Product |
United States |
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